N-Demethyl trimipramine hydrochloride (desmethyltrimipramine) is the principal pharmacologically active metabolite of the tricyclic antidepressant trimipramine. Its formation occurs primarily through N-demethylation, a phase I metabolic reaction catalyzed by hepatic cytochrome P450 (CYP) enzymes. This process involves the oxidative removal of a methyl group from trimipramine’s tertiary amine moiety, converting it to a secondary amine. The reaction follows first-order kinetics, with demethylation efficiency directly proportional to trimipramine concentrations in therapeutic ranges [1] [8].
Desmethyltrimipramine retains significant affinity for monoamine transporters and receptors, though its pharmacological profile differs subtly from the parent drug. In vitro studies demonstrate that desmethyltrimipramine achieves plasma concentrations approximately 40-60% of trimipramine at steady state, with a molecular weight of 316.9 g/mol (C₁₉H₂₅ClN₂). The metabolite’s elimination half-life exceeds 24 hours, contributing to prolonged biological activity even after trimipramine discontinuation [3] [8].
Table 1: Comparative Pharmacokinetics of Trimipramine and Desmethyltrimipramine
Parameter | Trimipramine | Desmethyltrimipramine |
---|---|---|
Molecular Weight | 294.44 g/mol | 316.90 g/mol |
Plasma Trough (Steady State) | 100% | 40-60% of parent |
Primary Metabolic Route | N-demethylation | Further hydroxylation |
Elimination Half-life | 23-24 hours | >24 hours |
The biotransformation of trimipramine to desmethyltrimipramine is predominantly mediated by CYP2C19 and CYP2D6 isoforms, with minor contributions from CYP1A2 and CYP3A4. Genetic polymorphisms in these enzymes significantly impact metabolic efficiency:
Table 2: CYP Isoform Contributions to Trimipramine N-Demethylation
CYP Isoform | Inhibition IC₅₀ (μM) | Impact on Desmethyltrimipramine AUC | Genetic Polymorphism Prevalence |
---|---|---|---|
CYP2D6 | 0.02–0.5* | 40-fold increase in PMs | 5–10% Caucasians (PM phenotype) |
CYP2C19 | 1.8–15* | Below quantification limit in PMs | 15–20% Asians (PM phenotype) |
CYP3A4 | >50 | Minimal change | Low clinical significance |
CYP1A2 | 10–30* | Moderate reduction (≈25%) | Inducible by smoking |
Data derived from recombinant enzyme systems and clinical pharmacokinetic studies [1] [4] [9].
Significant interspecies differences exist in trimipramine N-demethylation pathways:
These variations underscore the necessity of human-specific models for pharmacokinetic predictions.
While hepatic metabolism dominates trimipramine biotransformation, extrahepatic pathways contribute to desmethyltrimipramine generation:
Table 3: Tissue-Specific Distribution and Metabolism of Desmethyltrimipramine
Tissue/System | Metabolic/Localization Role | Key Transporters/Enzymes | Concentration Relative to Plasma |
---|---|---|---|
Liver | Primary site of bioactivation | CYP2D6, CYP2C19, CYP3A4 | 1.5x |
Brain | Accumulation and potential local metabolism | hOCT1, hOCT2, neuronal CYP2D6 | 3.0x |
Kidneys | Excretion and reabsorption | hOCT2, MRP1 | 2.2x |
Intestine | Secondary metabolic site (presystemic) | CYP3A4, P-gp | 0.8x |
Desmethyltrimipramine’s pharmacological activity includes norepinephrine reuptake inhibition (pIC₅₀ = 5.535) and serotonin transporter blockade (pIC₅₀ = 5.206), making it a key contributor to trimipramine’s net antidepressant effect. Its brain accumulation via OCT transporters enables interaction with central targets despite moderate plasma concentrations [7] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3